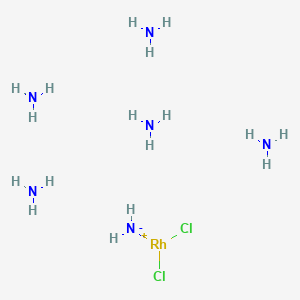
Azane;azanide;dichlororhodium(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane;azanide;dichlororhodium(1+) is a complex compound that consists of azane (ammonia), azanide (amide ion), and dichlororhodium(1+) Azane is a simple hydronitrogen compound with the formula NH₃, while azanide is the conjugate base of ammonia with the formula NH₂⁻ Dichlororhodium(1+) is a coordination complex involving rhodium in a +1 oxidation state bonded to two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;azanide;dichlororhodium(1+) typically involves the reaction of rhodium chloride with ammonia and a strong base. The general reaction can be represented as follows: [ \text{RhCl}_3 + \text{NH}_3 + \text{Base} \rightarrow \text{[Rh(NH}_3\text{)_2Cl]} + \text{By-products} ]
In this reaction, rhodium chloride reacts with ammonia in the presence of a strong base, such as sodium amide, to form the desired complex. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of azane;azanide;dichlororhodium(1+) may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction parameters, and purification steps to isolate the desired product. The use of automated systems and continuous monitoring ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Azane;azanide;dichlororhodium(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even elemental rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state complexes or elemental rhodium.
科学研究应用
Azane;azanide;dichlororhodium(1+) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, particularly in the development of rhodium-based chemotherapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic activity.
作用机制
The mechanism of action of azane;azanide;dichlororhodium(1+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with organic molecules in catalytic processes.
相似化合物的比较
Similar Compounds
Ammonia (NH₃): A simple hydronitrogen compound with similar basicity and reactivity.
Amide Ion (NH₂⁻): The conjugate base of ammonia, often used in similar synthetic applications.
Dichlororhodium(II) Complexes: Similar coordination complexes with rhodium in a +2 oxidation state.
Uniqueness
Azane;azanide;dichlororhodium(1+) is unique due to its combination of azane, azanide, and dichlororhodium(1+), which imparts distinct chemical properties and reactivity
属性
IUPAC Name |
azane;azanide;dichlororhodium(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.5H3N.H2N.Rh/h2*1H;5*1H3;1H2;/q;;;;;;;-1;+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIOBFNLOYZQP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[NH2-].Cl[Rh+]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H17N6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
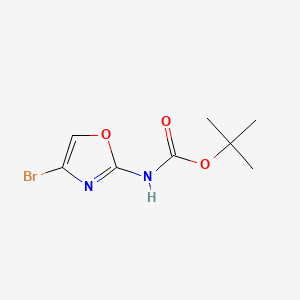
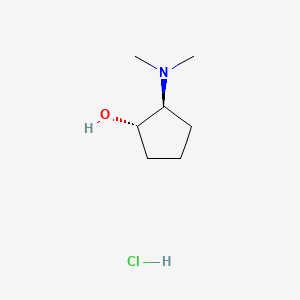
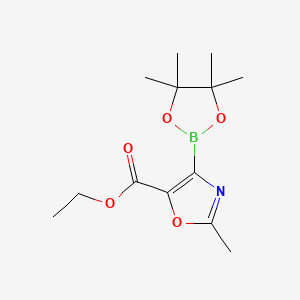
![(7S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8230925.png)
![methyl (7R)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230930.png)
![methyl (7S)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230936.png)
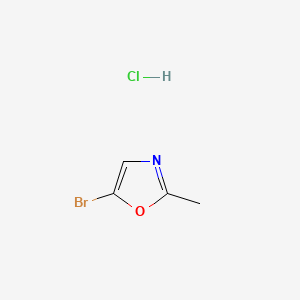
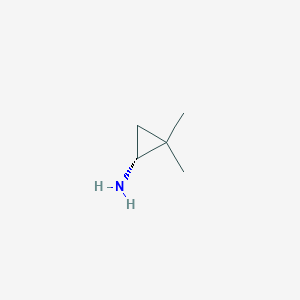
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
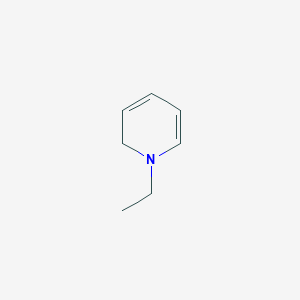
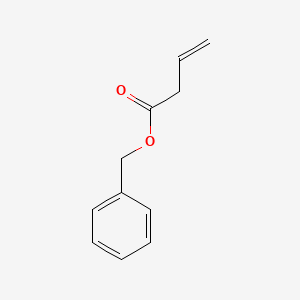
![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)
